Erysotramidine

Vue d'ensemble

Description

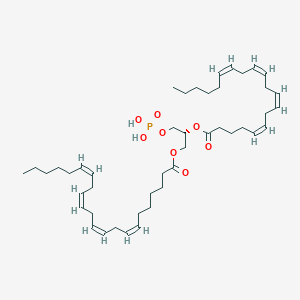

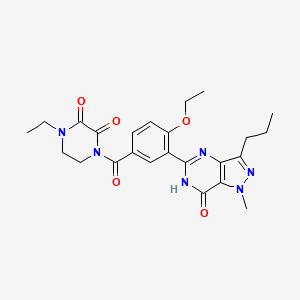

Erysotramidine is a natural product found in Erythrina herbacea, Erythrina leptorhiza, and other organisms . It has a molecular formula of C19H21NO4 .

Synthesis Analysis

The synthesis of Erysotramidine has been achieved starting with an inexpensive phenol and amine derivative. The synthesis is based on oxidative phenol dearomatizations mediated by a hypervalent iodine reagent and includes a novel route to a key indolinone moiety .

Molecular Structure Analysis

The IUPAC name for Erysotramidine is (2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one . The molecular weight is 327.4 g/mol .

Chemical Reactions Analysis

A Brønsted acid and Lewis acid co-promoted cascade cyclization reaction was developed for the concise synthesis of disubstituted pyrrolo[2,1-a] isoquinolines. This method was also successfully applied to the total synthesis of erythrina alkaloid Erysotramidine .

Physical And Chemical Properties Analysis

Erysotramidine has a molecular weight of 327.4 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4. It has a Rotatable Bond Count of 3. The Exact Mass is 327.14705815 g/mol and the Monoisotopic Mass is also 327.14705815 g/mol. The Topological Polar Surface Area is 48 Ų .

Applications De Recherche Scientifique

Synthesis of Alkaloids

Erysotramidine serves as a key intermediate in the synthesis of various erythrinan alkaloids. Researchers have developed concise asymmetric total syntheses of (+)-erysotramidine, utilizing techniques such as chiral base desymmetrisation, N-acyliminium addition, retro-Diels–Alder cycloaddition, and radical cyclisation .

Development of Synthetic Methodologies

The compound has been used to develop new synthetic methodologies. For instance, a Brønsted acid and Lewis acid co-promoted cascade cyclization reaction was created for the synthesis of disubstituted pyrrolo[2,1-a]isoquinolines, which was also successfully applied to the total synthesis of erythrina alkaloid Erysotramidine .

Neuromuscular Blocking Activities

Historically, extracts from species of Erythrina, which contain erysotramidine, have been found to exhibit curare-like neuromuscular blocking activities. This application is significant in understanding the action of these compounds on neuromuscular junctions and could lead to the development of new muscle relaxants .

Safety and Hazards

Mécanisme D'action

Target of Action

Erysotramidine is an alkaloid derived from the Erythrina species It’s known that erysotramidine exhibits potent dose-dependent antifeedant activity , suggesting it may interact with receptors or enzymes involved in feeding behavior.

Mode of Action

It’s known that erythrina alkaloids, which include erysotramidine, have been found to exhibit curare-like neuromuscular blocking activities . This suggests that Erysotramidine might interact with neuromuscular junctions, possibly inhibiting the transmission of nerve impulses to muscles, but this needs further investigation.

Biochemical Pathways

Given its curare-like neuromuscular blocking activities , it’s plausible that Erysotramidine may affect pathways involved in nerve impulse transmission and muscle contraction.

Result of Action

Given its antifeedant activity and curare-like neuromuscular blocking activities , it’s plausible that Erysotramidine may inhibit feeding behavior and muscle contraction at the molecular and cellular levels.

Propriétés

IUPAC Name |

(2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-14-5-4-13-9-18(21)20-7-6-12-8-16(23-2)17(24-3)10-15(12)19(13,20)11-14/h4-5,8-10,14H,6-7,11H2,1-3H3/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDDBHVKKYSXKU-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Erysotramidine?

A1: Erysotramidine is an oxo-erythrinan alkaloid primarily found in plants of the Erythrina genus. It is known to exhibit a curare-like effect, suggesting potential applications in the medical field [].

Q2: How has Erysotramidine been synthesized in the laboratory?

A2: Several total syntheses of Erysotramidine have been reported, employing various strategies such as chiral base desymmetrisation [, , ], Heck cyclization [], N-acyliminium addition [, , ], and Diels-Alder reactions [, ]. A notable approach involves a domino process with amidation, spirocyclization, iminium ion formation, and electrophilic aromatic substitution []. Other methods utilize oxidative phenol dearomatization [, , , ] and intramolecular cyclization reactions [, , , , ].

Q3: What are the key structural features of Erysotramidine?

A3: Erysotramidine possesses a tetracyclic core characteristic of erythrinan alkaloids. Its structure includes a spirocyclic system and a nitrogen-containing heterocyclic ring [, ].

Q4: What is the significance of the oxidative phenol dearomatization strategy in synthesizing Erysotramidine?

A4: Oxidative phenol dearomatization, often mediated by hypervalent iodine reagents, has proven highly effective in constructing the complex structure of Erysotramidine. This approach enables the rapid formation of highly functionalized intermediates, including a prochiral dienone system, which can be further elaborated to obtain the target alkaloid [, , ].

Q5: Are there any alternative synthetic routes to Erysotramidine that offer advantages?

A5: Yes, a route utilizing a chromium-promoted dearomative hydrocyanoalkylation of (hetero)arenes using simple alkylnitriles has been reported. This method allows for the regioselective introduction of alkylnitrile groups and could potentially offer advantages in terms of efficiency and atom economy [].

Q6: Have any new Erythrina alkaloids, structurally related to Erysotramidine, been discovered?

A6: Yes, research on Erythrina latissima seeds led to the isolation of two novel glucodienoid alkaloids, (+)-16β-D-glucoerysopine and (+)-15β-D-glucoerysopine, alongside Erysotramidine and other known alkaloids. These discoveries highlight the structural diversity within this class of natural products [].

Q7: Has the antimicrobial activity of Erysotramidine been investigated?

A7: While Erysotramidine itself has not been extensively studied for its antimicrobial properties, research indicates that basic fractions and other alkaloids isolated from Erythrina crista-galli bark, including Erysotramidine, exhibit activity against various bacteria and fungi. This suggests potential for further exploration of Erysotramidine and its derivatives as antimicrobial agents [].

Q8: What is the historical context of Erysotramidine research?

A8: The isolation and structural elucidation of Erysotramidine from Erythrina arborescens Roxb. marked a significant milestone in the study of Erythrina alkaloids [, ]. Subsequent research has focused on developing efficient synthetic strategies for Erysotramidine and exploring the biological activities of Erythrina alkaloids [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.